molecular formula C23H21ClO5 B11640902 cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11640902
M. Wt: 412.9 g/mol
InChI Key: LASWWCGNCWVFRY-UHFFFAOYSA-N
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Description

Cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that features a cyclohexyl group, a chlorophenyl group, and a chromen-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin to form the chromen-4-one core. This intermediate is then reacted with cyclohexyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like silver nitrate or ammonium persulfate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent recovery, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one can be reduced to form hydroxyl derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The chromen-4-one moiety can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl {[3-(4-methylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
  • Cyclohexyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
  • Cyclohexyl {[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Uniqueness

Cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexyl group and the chromen-4-one moiety also contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C23H21ClO5

Molecular Weight

412.9 g/mol

IUPAC Name

cyclohexyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C23H21ClO5/c24-16-8-6-15(7-9-16)20-13-28-21-12-18(10-11-19(21)23(20)26)27-14-22(25)29-17-4-2-1-3-5-17/h6-13,17H,1-5,14H2

InChI Key

LASWWCGNCWVFRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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